Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate
Overview
Description
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and features a tert-butyl group attached to a cyclohexene ring with a hydroxymethyl substituent. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexene derivative. One common method includes the use of tert-butyl carbamate and a cyclohexene derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reactions are typically carried out in solvents such as methanol, chloroform, or dioxane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its reactivity is influenced by the presence of the tert-butyl and hydroxymethyl groups, which can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler derivative with similar reactivity but lacking the cyclohexene ring.
Tert-butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]methyl}phenyl)amino]methyl}phenyl)carbamate: A more complex derivative with additional functional groups.
Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: A similar compound with a pyridine ring instead of a cyclohexene ring.
Uniqueness
Tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate is unique due to its specific structural features, including the combination of a tert-butyl group, a hydroxymethyl group, and a cyclohexene ring.
Properties
IUPAC Name |
tert-butyl N-[5-(hydroxymethyl)cyclohex-2-en-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4,6,9-10,14H,5,7-8H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFHMVWELDPGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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